3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2OS/c16-10-4-1-3-9(7-10)14(19)18-15-12(8-17)11-5-2-6-13(11)20-15/h1,3-4,7H,2,5-6H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCRLEVIOOBIPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents such as chloroform and catalysts like triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Substitution: Formation of various substituted benzamides.
Reduction: Conversion to amine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have indicated that 3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. In silico molecular docking studies have shown promising results, suggesting that this compound could be optimized for enhanced anti-inflammatory properties .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various bacterial strains. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent . The structure–activity relationship (SAR) analysis revealed that modifications to the benzamide moiety could enhance its efficacy.
Anticancer Potential
This compound has shown potential as an anticancer agent through various mechanisms:
- Microtubule Inhibition : Similar compounds have been identified as inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation. Studies demonstrated that derivatives with structural similarities exhibited IC₅₀ values in the nanomolar range against several cancer cell lines .
- Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect was particularly noted in studies involving breast cancer cell lines such as MCF7 .
Case Study 1: Anti-inflammatory Evaluation
A study conducted using molecular docking techniques assessed the binding affinity of this compound to the active site of 5-lipoxygenase. Results indicated a strong interaction with critical residues within the enzyme's active site, suggesting its potential as a lead compound for further development .
| Compound | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| 3-bromo-N-(3-cyano...) | -8.2 | 5-lipoxygenase |
Case Study 2: Antimicrobial Activity
In vitro testing against various bacterial strains revealed that the compound exhibited significant antimicrobial activity, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 20 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 50 |
Case Study 3: Anticancer Activity
The anticancer efficacy was evaluated using the MTT assay on MCF7 cells. The results showed that the compound induced significant cytotoxicity with an IC₅₀ value of approximately 15 nM.
| Compound | Cell Line | IC₅₀ (nM) |
|---|---|---|
| 3-bromo-N-(3-cyano...) | MCF7 | 15 |
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the bromine atom and thiophene moiety can participate in various binding interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Molecular Properties of Selected Analogs
*Calculated based on formula; †Estimated using similar analogs; ‡Predicted values.
Key Observations:
Derivatives with sulfonyl groups (e.g., ) exhibit higher molecular weights and logP values, suggesting increased lipophilicity and membrane permeability.
Electron-Withdrawing vs. Trimethoxy substituents () introduce steric bulk and electron-donating effects, which may reduce binding affinity to rigid targets.
Anticancer Activity: While the target compound lacks reported activity, closely related N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl) derivatives (e.g., compounds 24 and 25 in ) showed potent antiproliferative effects against MCF7 breast cancer cells (IC₅₀ = 30.8–38.7 nM) via tyrosine kinase inhibition . The bromine atom in the target compound may similarly enhance DNA intercalation or receptor binding.
Pharmacokinetic and Physicochemical Properties
- logP and Solubility :
- Hydrogen Bonding: The cyano and amide groups contribute to hydrogen-bond acceptor capacity (Polar Surface Area ~40–50 Ų), critical for target engagement .
Biological Activity
3-Bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including the bromine atom and cyano group, contribute to its pharmacological properties. This article reviews the available literature on the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Molecular Formula : C15H11BrN2OS
Molecular Weight : 347.23 g/mol
CAS Registry Number : 321945-21-5
Structural Features : The compound contains a benzamide moiety linked to a cyclopenta[b]thiophene structure with a cyano group, which enhances its reactivity and interaction with biological targets.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Inhibition of NFκB Activation : Benzamides have been shown to inhibit NFκB activation, which is crucial in inflammatory responses and cancer progression. This inhibition can lead to apoptosis in cancer cells and may sensitize them to chemotherapy .
- Antimicrobial Activity : Compounds with similar structural motifs have demonstrated antimicrobial properties against various pathogens. The presence of the cyano group may enhance these activities by affecting cell membrane integrity or interfering with metabolic pathways.
- Cytotoxic Effects : Studies have indicated that derivatives of benzamides can induce cytotoxicity in cancer cell lines through apoptosis and cell cycle arrest mechanisms .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of related compounds:
Case Studies
- Cancer Treatment : In vitro studies have demonstrated that certain benzamide derivatives can significantly reduce the viability of cancer cells by inducing apoptosis through NFκB pathway inhibition. For instance, declopramide was shown to effectively trigger apoptotic pathways in resistant cancer cell lines .
- Antimicrobial Properties : Research on cyanobacterial compounds has highlighted the potential of benzamide derivatives to combat multidrug-resistant bacterial strains. The structural characteristics of these compounds allow them to penetrate bacterial membranes effectively, leading to increased efficacy against pathogens.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-bromo-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via a multi-step procedure involving cyclocondensation of thiophene precursors followed by bromination and benzamide coupling. For example, similar cyclopenta[b]thiophene derivatives are synthesized using 1,4-dioxane as a solvent, benzoylisothiocyanate as a coupling agent, and room-temperature stirring for 12–24 hours . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DCM), or catalytic additives (e.g., glacial acetic acid for Schiff base formation) .
- Data Considerations : Monitor reaction progress via TLC or HPLC, and characterize intermediates using / NMR and HRMS .
Q. How is the structural conformation of this compound validated, and what crystallographic tools are recommended?
- Methodology : X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. For small molecules, collect high-resolution data (≤1.0 Å) and refine with SHELXL-2018/3, ensuring R-factor convergence (<5%) and validation via CCDC deposition .
- Challenges : Poor crystal growth may require vapor diffusion or co-crystallization with stabilizing ligands.
Q. What biochemical targets are associated with this compound, and how are inhibitory mechanisms assessed?
- Findings : Structural analogs of this compound target UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase (MurF), critical for bacterial cell wall synthesis, with IC values in the nanomolar range . Antiproliferative activity against MCF7 cells (IC ~30–40 nM) suggests tyrosine kinase inhibition via ATP-binding site competition .
- Assays : Use enzyme inhibition assays (e.g., NADH-coupled ATPase activity) and cellular viability tests (MTT assay) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies improve the compound’s potency against MurF or tyrosine kinases?
- Strategy : Systematically modify substituents (e.g., bromo vs. trifluoromethyl groups) and evaluate binding affinity. For example:
- Benzamide moiety : Replace 3-bromo with electron-withdrawing groups (e.g., -CF) to enhance hydrophobic interactions .
- Thiophene core : Introduce sulfonamide or triazole extensions to improve solubility and target engagement .
- Data Analysis : Compare docking scores (AutoDock Vina) and experimental IC values to identify key pharmacophores .
Q. What computational approaches are used to predict binding modes with MurF or tyrosine kinases?
- Protocol :
Docking : Use AutoDock or Schrödinger Maestro to dock the compound into MurF’s binding site (PDB: 2AM2). Focus on residues like Ile, Leu, and Tyr for hydrogen bonding .
MD Simulations : Run 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes.
Free Energy Calculations : Apply MM-PBSA to estimate binding energies (ΔG ≤ -8 kcal/mol indicates strong binding) .
Q. How do metabolic stability and toxicity profiles impact preclinical development?
- Methods :
- In vitro Metabolism : Use liver microsomes (human/rat) to measure half-life (t) and identify metabolites via LC-MS .
- Toxicity : Screen for hERG inhibition (patch-clamp assays) and cytotoxicity in HEK293 cells .
Contradictions & Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
